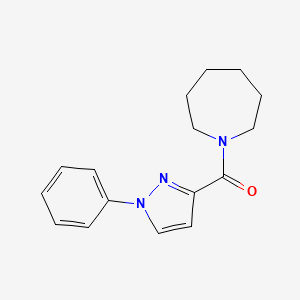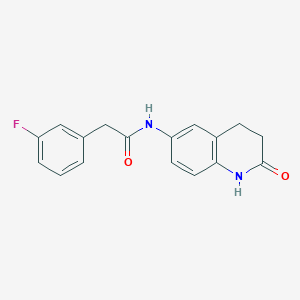![molecular formula C15H21NO B7511358 N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide, also known as SNC80, is a synthetic opioid drug that has been extensively studied for its potential use in pain management and addiction treatment. It was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide acts as a selective agonist for the delta opioid receptor, which is one of three main opioid receptors in the brain. Activation of the delta opioid receptor leads to the modulation of pain and reward pathways in the brain, which can result in analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and has been shown to reduce the withdrawal symptoms associated with opioid withdrawal. N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has also been shown to have anti-addictive effects, as it reduces the reinforcing effects of opioids and other addictive substances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it has a high affinity for the delta opioid receptor, which makes it a useful tool for studying the role of this receptor in pain and addiction. However, one limitation is that it is not very selective for the delta opioid receptor, and can also bind to other opioid receptors in the brain.
Direcciones Futuras
There are a number of future directions for research on N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide. One area of research is the development of more selective delta opioid receptor agonists, which could have fewer side effects and be more effective in pain management and addiction treatment. Another area of research is the use of N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide in combination with other drugs, such as non-opioid pain relievers, to enhance its effectiveness and reduce its side effects. Finally, there is a need for more research on the long-term effects of N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide, particularly in terms of its potential for addiction and dependence.
Métodos De Síntesis
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide is synthesized through a multi-step process that involves the reaction of cyclopentanone with 2-methylbenzylmagnesium chloride to form the corresponding alcohol. This alcohol is then reacted with N-methylmorpholine and carbonyldiimidazole to form the amide. The final step involves the reduction of the amide with lithium aluminum hydride to yield N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide.
Aplicaciones Científicas De Investigación
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have a high affinity for the delta opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce the withdrawal symptoms associated with opioid withdrawal.
Propiedades
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-3-4-10-14(12)11-16(2)15(17)13-8-5-6-9-13/h3-4,7,10,13H,5-6,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZXOXAMWGTQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)

![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)

![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)


![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)
